molecular formula C13H16O3 B1370538 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid

3-(4-Cyclopropylmethoxy-phenyl)-propionic acid

Cat. No.: B1370538
M. Wt: 220.26 g/mol
InChI Key: PIGOSVBIKWKLOF-UHFFFAOYSA-N
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Description

3-(4-Cyclopropylmethoxy-phenyl)-propionic acid is an organic compound with a molecular formula of C13H16O3 This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(Cyclopropylmethoxy)benzene, which is obtained by reacting cyclopropylmethanol with 4-bromophenol in the presence of a base such as potassium carbonate.

    Formation of Intermediate: The intermediate 4-(Cyclopropylmethoxy)benzene is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as the catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropylmethoxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Cyclopropylmethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Similar in structure but contains a chlorine atom instead of a cyclopropylmethoxy group.

    3-Hydroxyphenylphosphinyl-propanoic acid: Contains a hydroxy group and a phosphinyl group instead of a cyclopropylmethoxy group.

    3-[4-[[4-(aminomethyl)cyclohexyl]-oxomethoxy]phenyl]propanoic acid: Contains an aminomethylcyclohexyl group instead of a cyclopropylmethoxy group.

Uniqueness

The uniqueness of 3-(4-Cyclopropylmethoxy-phenyl)-propionic acid lies in its cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and selectivity in various chemical reactions and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

3-[4-(cyclopropylmethoxy)phenyl]propanoic acid

InChI

InChI=1S/C13H16O3/c14-13(15)8-5-10-3-6-12(7-4-10)16-9-11-1-2-11/h3-4,6-7,11H,1-2,5,8-9H2,(H,14,15)

InChI Key

PIGOSVBIKWKLOF-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC=C(C=C2)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 4-hydroxyphenylpropanoate (2.41 g, 13.4 mmol) and potassium carbonate (2.76 g, 20 mmol) in 75 mL of 2-butanone at ambient temperature was added in one portion of (bromomethyl)cyclopropane (2.72 g, 20 mmol). The stirred reaction mixture was heated at reflux for 18 hr. HPLC revealed the disappearance of the starting material of methyl 4-hydroxyphenylpropanoate. The mixture was allowed to cool to ambient temperature. The solid was filtered off. The filter cake was washed with acetone. The combined filtrate was concentrated in vacuo to nearly dryness. Methanol was added (10 mL) was added to the residue, followed by the addition of a 2-N aqueous solution of NaOH (25 mL, 50 mmol). The reaction was stirred overnight at about 40° C. HPLC indicated that the saponification was completed, and revealed one single peak signal of the expected carboxylic acid. The reaction mixture was subjected to roto-vaporation to remove methanol. Ice was added to the basic aqueous solution. The acidification with a 30 mL of HCl aqueous 2N solution (60 mmol) led to the immediate precipitation of a white solid. Stirring was continued for an additional 30 min and then the precipitation was filtered off with suction through a sintered glass funnel. The collected solid was successively washed with three 50-mL portions of water, and two 25-mL portions of hexane. The collected solid was dried in vacuo for two days at ambient temperature to afford 1.77 g (60%) of 3-[4-(cyclopropylmethoxy)phenyl]propanoic acid as a white solid.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
60 mmol
Type
reactant
Reaction Step Five

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